molecular formula C10H19NO4 B2923288 tert-butyl N-[3,4-dihydroxycyclopentyl]carbamate CAS No. 1853339-29-3

tert-butyl N-[3,4-dihydroxycyclopentyl]carbamate

Cat. No.: B2923288
CAS No.: 1853339-29-3
M. Wt: 217.265
InChI Key: OUKPLRJCZUQNRI-WHUPJOBBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl N-[3,4-dihydroxycyclopentyl]carbamate can be synthesized through the reaction of di-tert-butyl dicarbonate with a suitable amine under mild conditions . The reaction typically involves the use of a base such as cesium carbonate and a catalyst like tetrabutylammonium iodide (TBAI) to facilitate the formation of the carbamate . The reaction is carried out at room temperature, and the product is purified through standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[3,4-dihydroxycyclopentyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups on the cyclopentyl ring can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve the use of strong acids or bases to facilitate the replacement of the tert-butyl group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives.

Scientific Research Applications

tert-Butyl N-[3,4-dihydroxycyclopentyl]carbamate is used in various scientific research applications, including:

    Chemistry: It serves as a protecting group for amines in peptide synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic applications, including as a prodrug for delivering active pharmaceutical ingredients.

    Industry: The compound is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[3,4-dihydroxycyclopentyl]carbamate involves its ability to act as a protecting group for amines. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further chemical reactions . This property makes it valuable in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[3,4-dihydroxycyclopentyl]carbamate is unique due to the presence of the dihydroxycyclopentyl ring, which provides additional functional groups for further chemical modifications. This makes it more versatile compared to simpler carbamates.

Properties

IUPAC Name

tert-butyl N-[(3S,4R)-3,4-dihydroxycyclopentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-6-4-7(12)8(13)5-6/h6-8,12-13H,4-5H2,1-3H3,(H,11,14)/t6?,7-,8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUKPLRJCZUQNRI-IEESLHIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C(C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC1C[C@H]([C@H](C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1853339-29-3, 1854105-57-9
Record name rac-tert-butyl N-[(1R,3R,4S)-3,4-dihydroxycyclopentyl]carbamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name tert-butyl N-[(1S,3R,4S)-3,4-dihydroxycyclopentyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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